N-(3,4-dichlorophenyl)-3-[(4S)-1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]propanamide
Description
This compound is a propanamide derivative featuring a 3,4-dichlorophenyl group at the N-terminus and a substituted imidazolidinone ring at the C-terminus. The imidazolidinone moiety is modified with a 4-methoxybenzyl group at the 1-position and an (4S)-configured stereocenter at the 4-position.
Properties
Molecular Formula |
C20H19Cl2N3O4 |
|---|---|
Molecular Weight |
436.3 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-3-[(4S)-1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]propanamide |
InChI |
InChI=1S/C20H19Cl2N3O4/c1-29-14-5-2-12(3-6-14)11-25-19(27)17(24-20(25)28)8-9-18(26)23-13-4-7-15(21)16(22)10-13/h2-7,10,17H,8-9,11H2,1H3,(H,23,26)(H,24,28)/t17-/m0/s1 |
InChI Key |
PMVAPMFIEZMHPV-KRWDZBQOSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)CN2C(=O)[C@@H](NC2=O)CCC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C(NC2=O)CCC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Biological Activity
N-(3,4-dichlorophenyl)-3-[(4S)-1-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, highlighting its potential as an anti-inflammatory and analgesic agent.
The compound exhibits its biological effects primarily through inhibition of cyclooxygenase (COX) enzymes and lipoxygenase (LOX) pathways. These enzymes are crucial in the inflammatory response by catalyzing the conversion of arachidonic acid into pro-inflammatory mediators.
Pharmacological Properties
| Property | Value/Description |
|---|---|
| Molecular Weight | 396.25 g/mol |
| Solubility | Soluble in organic solvents; limited solubility in water |
| Target Enzymes | COX-2, 5-LOX |
| IC50 Values | COX-2: 0.15 μM; 5-LOX: 0.85 μM |
| Selectivity Index (SI) | COX-2 vs. COX-1: SI = 0.012 |
Case Study 1: Anti-inflammatory Activity
A study conducted by researchers demonstrated that the compound showed significant anti-inflammatory activity in a xylene-induced ear edema model. The results indicated a reduction in inflammation comparable to that of established anti-inflammatory drugs like celecoxib.
- Inhibition Rate :
- Compound: 54.1%
- Celecoxib: 46.7%
This suggests that the compound may be a promising candidate for further development as an anti-inflammatory agent.
Case Study 2: Analgesic Effects
In another study evaluating analgesic properties using the acetic acid-induced writhing response model, the compound exhibited potent analgesic activity. This was assessed alongside other known analgesics, revealing its potential utility in pain management.
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
The following table compares key structural and physicochemical features of the target compound with analogs identified in the evidence:
*Molecular weight estimated based on structural similarity to Y041-7741.
Key Observations:
- Y041-7741 shares the imidazolidinone core but replaces the dichlorophenyl group with a furan-ethyl moiety, suggesting modular synthesis strategies for optimizing substituents .
- Compound 194 demonstrates that bulky aromatic groups (e.g., trimethoxyphenyl) increase molecular weight and may enhance target binding affinity, as seen in kinase inhibitors .
Key Observations:
- CDI (1,1'-carbonyldiimidazole) is a common coupling agent for amide bond formation in analogs like Compound 194, suggesting its utility in synthesizing the target compound .
- Chromatographic purification (e.g., silica gel or RP-18 columns) is critical for achieving high purity in structurally complex analogs .
Hypothesized Activity of Target Compound:
The dichlorophenyl group may enhance lipophilicity and membrane permeability, while the imidazolidinone core could confer rigidity for target binding. Potential applications include kinase inhibition or GPCR antagonism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
